9,10-Dichlorophenanthrene
Overview
Description
9,10-Dichlorophenanthrene is a chemical compound with the CAS number 17219-94-2 . It is a derivative of phenanthrene .
Molecular Structure Analysis
The molecular structure of 9,10-Dichlorophenanthrene consists of a phenanthrene core with two chlorine atoms attached at the 9th and 10th carbon atoms . The molecular formula is C14H8Cl2 .Physical And Chemical Properties Analysis
9,10-Dichlorophenanthrene has a molecular weight of 247.12 . The InChI code is 1S/C14H8Cl2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Atmospheric Chemistry and Environmental Impact :
- OH-Initiated Atmospheric Oxidation Degradation: Chlorinated polycyclic aromatic hydrocarbons (ClPAHs), including 9,10-dichlorophenanthrene, are a significant environmental concern due to their occurrence and toxicities. A study investigated the OH-initiated atmospheric oxidation degradation of 9,10-dichlorophenanthrene using quantum chemistry calculations and the Rice-Ramsperger-Kassel-Marcus theory. The study found that the main oxidation products are ring-retaining and ring-opening compounds, and determined the atmospheric lifetime of 9,10-dichlorophenanthrene, which is approximately 5.05 days. This research contributes to understanding its atmospheric fate and environmental impact (Dang et al., 2015).
Molecular Structure and Chemical Properties :
- Substituent Effects on Molecular Structures: A study on 9,10-dihydrophenanthrene derivatives, including those with electron-donating and/or -accepting groups, investigated their molecular structures through X-ray analysis. The research revealed insights into the long C(9)-C(10) bond lengths and the influence of steric interaction and push-pull type substitution on these bond lengths (Suzuki et al., 2000).
Pharmacology and Bioactivity :
- Anti-inflammatory Properties: The compound 9,10‐Dihydro‐2,5‐dimethoxyphenanthrene‐1,7‐diol, a phenanthrene isolated from Eulophia ochreata, was studied for its anti-inflammatory properties. The study evaluated its effects on responses induced by lipopolysaccharide (LPS) and mediated via Toll‐like receptors (TLRs). This research opens avenues for potential therapeutic applications (Datla et al., 2010).
Chemical Synthesis and Materials Science :
- Novel Synthesis Methods: Research on the efficient synthesis of 9-aryldihydrophenanthrenes through a cascade reaction involving arynes and styrenes was reported. This study presented a mild, general, and transition-metal-free protocol, highlighting its relevance in organic synthesis (Bhojgude et al., 2014).
- Applications in Electronic Materials: The electrochemical copolymerization of 9,10-dihydrophenanthrene and 3-methylthiophene, resulting in copolymers with tunable fluorescence properties, was investigated. This research demonstrates potential applications in the field of electronic materials, owing to their good electrochemical behavior, mechanical properties, and electrical conductivity (Liu et al., 2010).
Safety And Hazards
The safety data sheet (SDS) for 9,10-Dichlorophenanthrene suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .
properties
IUPAC Name |
9,10-dichlorophenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJFGZPCLSPUPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169212 | |
Record name | Phenanthrene, 9,10-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dichlorophenanthrene | |
CAS RN |
17219-94-2 | |
Record name | 9,10-Dichlorophenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017219942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC97575 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenanthrene, 9,10-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-DICHLOROPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2C78P8VW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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